17-Methoxycarbonyl Loteprednol

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

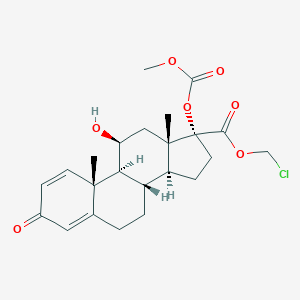

chloromethyl (8S,9S,10R,11S,13S,14S,17R)-11-hydroxy-17-methoxycarbonyloxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-17-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29ClO7/c1-21-8-6-14(25)10-13(21)4-5-15-16-7-9-23(19(27)30-12-24,31-20(28)29-3)22(16,2)11-17(26)18(15)21/h6,8,10,15-18,26H,4-5,7,9,11-12H2,1-3H3/t15-,16-,17-,18+,21-,22-,23-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXERAGCQPJPJOT-NGVSTBRYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CC(C3C(C1CCC2(C(=O)OCCl)OC(=O)OC)CCC4=CC(=O)C=CC34C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12C[C@@H]([C@H]3[C@H]([C@@H]1CC[C@@]2(C(=O)OCCl)OC(=O)OC)CCC4=CC(=O)C=C[C@]34C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29ClO7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

452.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Synthesis of 17-Methoxycarbonyl Loteprednol

This technical guide details the synthesis, mechanistic rationale, and characterization of 17-Methoxycarbonyl Loteprednol (CAS: 265651-89-6).

This compound is the methyl carbonate analog of Loteprednol Etabonate (LE). While LE utilizes an ethyl carbonate at the 17

Part 1: Strategic Overview & Retrometabolic Design

The synthesis of 17-Methoxycarbonyl Loteprednol follows the principles of Retrometabolic Drug Design established by Bodor. The core objective is to synthesize a corticosteroid that mimics the anti-inflammatory potency of prednisolone but undergoes predictable hydrolytic deactivation.

The Structural Target

-

IUPAC Name: Chloromethyl 11

-hydroxy-17 -

Differentiation: Unlike Loteprednol Etabonate, which uses ethyl chloroformate to install the 17

-side chain, this protocol utilizes methyl chloroformate . -

Critical Quality Attribute (CQA): The integrity of the chloromethyl ester at C17

and the carbonate at C17

Retrosynthetic Logic

The pathway is a linear, 3-step transformation starting from Prednisolone :

-

Oxidative Cleavage: Removal of the dihydroxyacetone side chain to yield

-Cortienic Acid. -

Acylation/Carbonate Formation: Installation of the methoxycarbonyl group at the sterically hindered 17

-hydroxyl. -

Chloromethyl Esterification: Conversion of the C17

-carboxylic acid to the chloromethyl ester (the "soft" metabolic switch).

Part 2: Synthesis Protocol & Methodology

Step 1: Oxidative Cleavage of Prednisolone

Objective: Synthesize 11

-

Rationale: Sodium Metaperiodate (

) is selected over lead tetraacetate due to lower toxicity and easier workup. The reaction cleaves the C20-C21 bond of Prednisolone.

Protocol:

-

Dissolution: Suspend Prednisolone (1.0 eq) in a mixture of THF and water (2:1 ratio). Maintain temperature at 20–25°C.

-

Oxidation: Add Sodium Metaperiodate (1.5 eq) portion-wise over 30 minutes. The exotherm must be controlled to keep

to prevent A-ring degradation. -

Quenching: Stir for 2–4 hours. Monitor by HPLC. Quench with 10% aqueous sodium bisulfite.

-

Isolation: Evaporate THF. The product precipitates from the aqueous layer. Filter, wash with ice-cold water, and dry.

-

Yield Expectation: >90%.

Step 2: 17 -Carbonate Formation (The Divergent Step)

Objective: Synthesize 17

-

Critical Mechanism: This step differentiates the target from Loteprednol Etabonate. We use Methyl Chloroformate . The reaction typically proceeds via a mixed anhydride intermediate which rearranges or is hydrolyzed selectively.

Protocol:

-

Activation: Dissolve

-Cortienic Acid (from Step 1) in Dichloromethane (DCM) containing Triethylamine (TEA, 2.5 eq). -

Acylation: Cool to 0–5°C. Add Methyl Chloroformate (1.2 eq) dropwise.

-

Note: Unlike the ethyl analog, methyl chloroformate is more reactive. Strict temperature control is required to prevent acylation of the 11

-hydroxyl group.

-

-

Reaction: Stir for 2 hours. The formation of the mixed anhydride is rapid.

-

Hydrolysis (Optional but Recommended): Treat the mixture with dilute acid (HCl, pH 2) to hydrolyze the anhydride at the 17

position while retaining the 17 -

Isolation: Separate the organic layer, wash with brine, dry over

, and concentrate.

Step 3: Chloromethyl Esterification

Objective: Final conversion to 17-Methoxycarbonyl Loteprednol.

-

Reagent Choice: Chloroiodomethane (

) is preferred over chloromethyl chlorosulfate for safety and selectivity, despite higher cost. It acts as a soft alkylating agent.

Protocol:

-

Solvation: Dissolve the Step 2 acid intermediate in Acetone or DMF.

-

Base Addition: Add anhydrous Sodium Carbonate (

, 2.0 eq). -

Alkylation: Add Chloroiodomethane (1.5 eq).

-

Conditions: Heat to 40–45°C for 4–6 hours.

-

Process Control: Monitor for the "Dimer" impurity (reaction of the product with unreacted starting acid), which forms if stoichiometry is off.

-

-

Workup: Cool, filter inorganic salts, and concentrate. Recrystallize from Methanol/Water or Ethyl Acetate/Hexane.

Part 3: Visualization of the Pathway

The following diagram illustrates the chemical transformations and key intermediates.

Figure 1: Synthesis pathway from Prednisolone to 17-Methoxycarbonyl Loteprednol, highlighting the divergent carbonate formation step.

Part 4: Analytical Data & Process Parameters

Key Process Parameters (KPP)

The following table summarizes the critical variables that influence yield and purity.

| Parameter | Recommended Range | Impact on Quality |

| Oxidation Temp (Step 1) | 20°C – 25°C | High temp (>30°C) causes A-ring degradation. |

| Acylation Temp (Step 2) | 0°C – 5°C | Higher temps lead to 11 |

| Methyl Chloroformate Eq | 1.1 – 1.2 eq | Excess leads to impurities; deficit leaves unreacted cortienic acid. |

| Alkylation Temp (Step 3) | 40°C – 45°C | >50°C increases dimerization; <35°C stalls reaction. |

Characterization Profile

To validate the synthesis of the methoxycarbonyl analog versus the standard ethoxycarbonyl (LE), specific spectral markers must be checked.

-

1H NMR (CDCl3, 400 MHz):

-

3.75 ppm (s, 3H): Diagnostic singlet for the Methoxy group (

-

5.80 ppm (dd, 2H): Chloromethyl ester protons (

-

4.50 ppm (s, 1H): 11

-

3.75 ppm (s, 3H): Diagnostic singlet for the Methoxy group (

-

Mass Spectrometry (ESI+):

-

Target Mass:

Da (Formula: -

Fragment Ions: Loss of

(methoxycarbonyl) vs

-

Part 5: References

-

Bodor, N. S. (1991). Soft drugs:[2] 3. Synthesis and study of the anti-inflammatory activity of the chloromethyl ester of 11

,17 -

Druzgala, P. (2017). Method and synthetic method of intermediate of synthesis Loteprednol. CN Patent 106554383A. Link

-

Wang, J., et al. (2020). Preparation method of loteprednol etabonate.[3][4][5][][7][8][9] CN Patent 111377991A. Link

-

Chowdhury, P., et al. (2011).[7] A convenient synthesis of the side chain of loteprednol etabonate.[7] Steroids, 76(5), 497-501.[7] Link

-

SynThink Chemicals. (2024). Loteprednol Impurity Standards: 17-Methoxycarbonyl Loteprednol (CAS 265651-89-6).[1][5][]Link

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. CN106554383A - A kind of a kind of method and synthetic method of intermediate of synthesis Loteprednol - Google Patents [patents.google.com]

- 3. elitesynthlaboratories.com [elitesynthlaboratories.com]

- 4. Loteprednol etabonate synthesis - chemicalbook [chemicalbook.com]

- 5. veeprho.com [veeprho.com]

- 7. A convenient synthesis of the side chain of loteprednol etabonate--an ocular soft corticosteroid from 20-oxopregnanes using metal-mediated halogenation as a key reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A Chemoselective Process For Preparation Of Loterprednol Etabonate. [quickcompany.in]

- 9. CN111377991A - Preparation method of loteprednol etabonate - Google Patents [patents.google.com]

An In-depth Technical Guide to 17-Methoxycarbonyl Loteprednol: Structure, Properties, and Scientific Context

This technical guide provides a comprehensive overview of 17-Methoxycarbonyl Loteprednol, a molecule of significant interest to researchers and drug development professionals in the field of corticosteroid chemistry. Given the limited publicly available data on this specific compound, this guide synthesizes foundational chemical information with insights derived from its parent compound, Loteprednol, and the well-characterized derivative, Loteprednol Etabonate. This approach provides a robust framework for understanding its potential properties and applications.

Introduction: The Landscape of "Soft" Corticosteroids

The development of "soft" corticosteroids represents a significant advancement in minimizing the systemic side effects associated with traditional glucocorticoid therapy. These drugs are designed to be metabolized into inactive forms at or near the site of application, thereby reducing the risk of adverse effects such as increased intraocular pressure or hypothalamic-pituitary-adrenal (HPA) axis suppression[1][2]. Loteprednol Etabonate is a prime example of a successful soft corticosteroid, widely used in ophthalmology for its anti-inflammatory properties[2][3][4]. 17-Methoxycarbonyl Loteprednol, a closely related analogue, is understood within this context, primarily as a reference compound and potential impurity in the synthesis of Loteprednol derivatives[5][6][7].

Chemical Identity and Structure

17-Methoxycarbonyl Loteprednol is a synthetic corticosteroid derivative. Its fundamental chemical information is summarized below.

| Property | Value | Source |

| CAS Number | 265651-89-6 | [8] |

| Molecular Formula | C23H29ClO7 | [7][8] |

| Molecular Weight | 452.93 g/mol | [7][8] |

| IUPAC Name | chloromethyl (8S, 9S, 10R, 11S, 13S, 14S, 17R)-11-hydroxy-17-((methoxycarbonyl)oxy)-10, 13-dimethyl-3-oxo-6, 7, 8, 9, 10, 11, 12, 13, 14, 15, 16, 17-dodecahydro-3H-cyclopenta[a]phenanthrene-17-carboxylate | [8] |

| Synonyms | 11-Hydroxy-17-[(Methoxycarbonyl)oxy]-3-oxo-androsta-1,4-diene-17-carboxylic Acid Chloromethyl Ester | [8] |

The core structure is based on the androsta-1,4-diene backbone, characteristic of many corticosteroids. The key distinguishing features are the 17-methoxycarbonyl group and the chloromethyl ester at the 17-carboxylate position.

Physicochemical Properties: An Inferential Analysis

Direct experimental data on the physicochemical properties of 17-Methoxycarbonyl Loteprednol are not widely published. However, by comparing its structure to that of Loteprednol Etabonate, we can infer certain properties that are critical for its behavior in biological systems.

| Property | Loteprednol Etabonate | Inferred Properties of 17-Methoxycarbonyl Loteprednol | Rationale for Inference |

| Appearance | White to off-white powder | Likely a white to off-white solid | Structural similarity to other corticosteroids. |

| Solubility | Sparingly soluble in aqueous buffers; soluble in organic solvents like ethanol and DMSO[9] | Similar solubility profile expected | The core steroid structure is highly lipophilic. |

| Lipophilicity (LogP) | ~3.4 - 3.9[10][11] | Expected to be high | The replacement of the ethoxycarbonyl with a methoxycarbonyl group is a minor change that should not significantly alter the overall lipophilicity. |

| Melting Point | 220.5-223.5 °C[10] | Likely in a similar high range | The rigid steroid backbone dictates a high melting point. |

Synthesis and a Potential Role as a Process-Related Impurity

While specific synthetic routes for 17-Methoxycarbonyl Loteprednol are not detailed in the public domain, its structure suggests it could arise as an impurity during the synthesis of Loteprednol Etabonate[12][13][14]. The synthesis of Loteprednol Etabonate often involves the esterification of a 17-carboxylic acid precursor with a chloromethylating agent[13][14].

Caption: Inferred glucocorticoid receptor-mediated mechanism of action.

Analytical Methodologies for Detection and Quantification

As a potential impurity, the accurate detection and quantification of 17-Methoxycarbonyl Loteprednol are critical for the quality control of Loteprednol Etabonate drug products. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common analytical technique for this purpose.[15][16][17]

Exemplary RP-HPLC Protocol for Impurity Profiling

This protocol is a representative method based on established procedures for Loteprednol Etabonate and its impurities.[15][16][17]

Objective: To separate and quantify 17-Methoxycarbonyl Loteprednol from Loteprednol Etabonate and other related substances.

Materials and Reagents:

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

Phosphoric acid or Formic acid (analytical grade)

-

Reference standards for Loteprednol Etabonate and 17-Methoxycarbonyl Loteprednol

Instrumentation:

-

HPLC system with a UV detector

-

C18 or Phenyl analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size) [15] Chromatographic Conditions:

Parameter Condition Mobile Phase A mixture of water, acetonitrile, and an acidifier (e.g., 0.1% phosphoric acid).[16] A common ratio is approximately 35:65 water:acetonitrile.[15] Flow Rate 1.0 mL/min [15] Column Temperature Ambient or controlled at 25 °C Detection Wavelength 244 nm [15] | Injection Volume | 20 µL [15]|

Procedure:

-

Standard Preparation:

-

Accurately weigh and dissolve the reference standards of Loteprednol Etabonate and 17-Methoxycarbonyl Loteprednol in the mobile phase to create stock solutions.

-

Prepare working standards by diluting the stock solutions to appropriate concentrations for calibration.

-

-

Sample Preparation:

-

Dissolve the drug substance or extract the drug product in the mobile phase to achieve a known concentration of the active pharmaceutical ingredient (API).

-

-

Chromatographic Run:

-

Equilibrate the column with the mobile phase until a stable baseline is achieved.

-

Inject the standard and sample solutions.

-

Record the chromatograms and integrate the peaks.

-

-

Data Analysis:

-

Identify the peaks based on the retention times of the reference standards. Due to the slightly lower polarity of the methoxycarbonyl group compared to the ethoxycarbonyl group, 17-Methoxycarbonyl Loteprednol is expected to have a slightly different retention time than Loteprednol Etabonate.

-

Quantify the amount of 17-Methoxycarbonyl Loteprednol in the sample using the calibration curve generated from the reference standard.

-

Preclinical and Clinical Context

There are no available preclinical or clinical studies for 17-Methoxycarbonyl Loteprednol. Its relevance is currently confined to the realm of pharmaceutical chemistry and quality control. Any therapeutic evaluation would require a full suite of nonclinical toxicology and pharmacology studies, followed by rigorous clinical trials, similar to those conducted for Loteprednol Etabonate.[18][19][20][21][22]

Conclusion and Future Perspectives

17-Methoxycarbonyl Loteprednol is a structurally significant analogue of Loteprednol Etabonate. While not a clinically developed entity itself, its study is crucial for a comprehensive understanding of the chemistry and quality control of soft corticosteroids. Its primary role as a reference standard for impurity analysis underscores the importance of robust analytical methods in ensuring the safety and efficacy of pharmaceutical products. Future research could explore its synthesis in higher purity to enable detailed characterization of its glucocorticoid receptor binding affinity and in vitro anti-inflammatory potency, which would provide valuable structure-activity relationship data for the design of next-generation soft corticosteroids.

References

- Vertex AI Search. (2009, January 12).

- Wikipedia. Loteprednol.

- accessdata.fda.gov.

- Veeprho Pharmaceuticals. 17-Methoxycarbonyl Loteprednol | CAS 265651-89-6.

- Loteprednol Etabonate Ophthalmic Suspension, 0.2% DESCRIPTION CLINICAL PHARMACOLOGY.

- DailyMed. Loteprednol Etabonate Ophthalmic Suspension 0.5% Sterile Ophthalmic Suspension Rx only.

- DailyMed. (2023, October 25).

- Chowdhury, P., Borah, J. M., Goswami, P., & Das, A. M. (2011, April 15).

- Cayman Chemical.

- Drugs.com. (2025, June 23).

- MIMS Hong Kong. Lotemax: Dosage & Side Effects.

- Google Patents. CN103183714A - Synthetic method for loteprednol.

- Bausch + Lomb. LOTEMAX® GEL.

- TLC Pharmaceutical Standards. Loteprednol Impurity 1.

- TLC Pharmaceutical Standards. Loteprednol Impurity 8.

- Loteprednol Etabon

- PubChem.

- Google Patents. Prepare the method and its ophthalmic composition of Loteprednol.

- CONICET. (2014, September 18).

- ChemicalBook. (2026, January 26).

- Pharmaffili

- New Drug Approvals. (2021, December 13).

- Google Patents.

- Tokyo Chemical Industry (India) Pvt. Ltd.

- ResearchGate. Loteprednol etabonate: A review of ophthalmic clinical studies.

- SciSpace.

- Boynton, G., Raoof, D., Niziol, L., Hussain, M., & Mian, S. (2015). Prospective Randomized Trial Comparing Efficacy of Topical Loteprednol Etabonate 0.5% Versus Cyclosporine-A 0.

- Korea Science. (2024, April 25).

- Quick Company.

- MedChemExpress.

- accessdata.fda.gov. (2012, September 25). 202872Orig1s000.

- International Journal of Science and Research Methodology. (2021, June 15).

- accessdata.fda.gov. (2009, December 22). 200738Orig1s000.

- ClinicalTrials.gov.

- Dove Medical Press. (2022, February 9). Practical Guidance for the Use of Loteprednol Etabonate Ophthalmic Suspension 0.25% in the Management of Dry Eye Disease.

- FDA. (2017, October 10). CLINICAL REVIEW of NDA 202872/S-002.

Sources

- 1. pdf.hres.ca [pdf.hres.ca]

- 2. newdrugapprovals.org [newdrugapprovals.org]

- 3. Loteprednol - Wikipedia [en.wikipedia.org]

- 4. drugs.com [drugs.com]

- 5. tlcstandards.com [tlcstandards.com]

- 6. tlcstandards.com [tlcstandards.com]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. veeprho.com [veeprho.com]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

- 10. Loteprednol Etabonate [drugfuture.com]

- 11. Loteprednol Etabonate | C24H31ClO7 | CID 444025 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. A convenient synthesis of the side chain of loteprednol etabonate--an ocular soft corticosteroid from 20-oxopregnanes using metal-mediated halogenation as a key reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. CN103183714A - Synthetic method for loteprednol - Google Patents [patents.google.com]

- 14. A Chemoselective Process For Preparation Of Loterprednol Etabonate. [quickcompany.in]

- 15. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 16. Structural evaluation of degradation products of Loteprednol using LC-MS/MS: Development of an HPLC method for analyzing process-related impurities of Loteprednol -Analytical Science and Technology | Korea Science [koreascience.kr]

- 17. ijsrm.humanjournals.com [ijsrm.humanjournals.com]

- 18. accessdata.fda.gov [accessdata.fda.gov]

- 19. accessdata.fda.gov [accessdata.fda.gov]

- 20. ClinicalTrials.gov [clinicaltrials.gov]

- 21. dovepress.com [dovepress.com]

- 22. fda.gov [fda.gov]

The Inactive Metabolite as the Key to Safety: A Technical Guide to 17-Methoxycarbonyl Loteprednol's Role in a Soft Steroid's Mechanism of Action

Introduction: The "Soft Drug" Paradigm and the Evolution of Corticosteroid Therapy

The therapeutic landscape of corticosteroids is marked by a continuous search for agents that can dissociate potent anti-inflammatory efficacy from a challenging side-effect profile. This has led to the development of "soft drugs," a class of compounds designed to exert their therapeutic effect locally and then rapidly metabolize into inactive forms, thereby minimizing systemic exposure and associated risks.[1] Loteprednol etabonate stands as a prime example of this retrometabolic drug design philosophy.[2] This technical guide delves into the mechanism of action of Loteprednol etabonate and clarifies the pivotal role of its primary metabolite, 17-Methoxycarbonyl Loteprednol (more formally known as Δ1-cortienic acid etabonate or PJ-91). Contrary to what its name might imply, 17-Methoxycarbonyl Loteprednol is not an active anti-inflammatory agent. Instead, its rapid and predictable formation is the very feature that defines the safety and efficacy of its parent compound. This guide will, therefore, first elucidate the mechanism of the active drug, Loteprednol etabonate, and then explore the critical role of its conversion to the inactive 17-Methoxycarbonyl Loteprednol.

Part 1: The Active Agent - Loteprednol Etabonate's Mechanism of Action

Loteprednol etabonate is a highly lipophilic corticosteroid, a property that enhances its penetration into ocular tissues.[3][4] Its anti-inflammatory effects are mediated through the classical glucocorticoid pathway.

Molecular Interaction with the Glucocorticoid Receptor

The primary action of Loteprednol etabonate begins with its binding to cytosolic glucocorticoid receptors (GR).[5][6] Preclinical studies have demonstrated that Loteprednol etabonate possesses a strong binding affinity for the glucocorticoid receptor, which is reported to be 4.3 times greater than that of dexamethasone.[7][8] This high affinity contributes to its potent anti-inflammatory activity at the target site.

Genomic and Non-Genomic Pathways

Upon binding, the Loteprednol etabonate-GR complex translocates to the cell nucleus.[9][10] Within the nucleus, this complex acts as a transcription factor, binding to glucocorticoid response elements (GREs) on the DNA. This interaction modulates gene expression in two primary ways:

-

Transactivation: The complex upregulates the transcription of genes encoding anti-inflammatory proteins. A key example is the increased production of lipocortins (annexins), such as lipocortin-1.[7][10]

-

Transrepression: The complex represses the transcription of genes encoding pro-inflammatory proteins, including cytokines (e.g., interleukins, TNF-α), chemokines, and adhesion molecules.[4][5]

Inhibition of the Inflammatory Cascade

The upregulation of lipocortin-1 is a cornerstone of corticosteroid action. Lipocortin-1 inhibits the enzyme phospholipase A2, which is responsible for releasing arachidonic acid from cell membranes.[7][10] By blocking this initial step, Loteprednol etabonate effectively halts the downstream production of potent inflammatory mediators, including prostaglandins and leukotrienes, from both the cyclooxygenase (COX) and lipoxygenase (LOX) pathways.[7] This broad-spectrum anti-inflammatory action is responsible for reducing the cardinal signs of inflammation, such as edema, fibrin deposition, capillary dilation, and leukocyte migration.[3][4]

Caption: Signaling pathway of Loteprednol Etabonate.

Part 2: The "Soft" Nature - Metabolism to the Inactive 17-Methoxycarbonyl Loteprednol (PJ-91)

The innovative design of Loteprednol etabonate lies in its predictable and rapid metabolism to inactive byproducts. This is where 17-Methoxycarbonyl Loteprednol (PJ-91) plays its crucial, albeit passive, role.

Metabolic Pathway

Loteprednol etabonate is structurally engineered to be a substrate for endogenous esterase enzymes, which are ubiquitous in the body, including in ocular tissues.[5] It undergoes a one-step hydrolysis to form two metabolites:

-

Δ1-cortienic acid etabonate (PJ-91): This is the formal chemical name for 17-Methoxycarbonyl Loteprednol.

-

Δ1-cortienic acid (PJ-90): The other inactive carboxylic acid metabolite.[8]

This metabolic transformation is rapid and predictable, ensuring that the active drug's lifespan is limited after it has exerted its therapeutic effect at the target site.[3]

Consequence of Inactivity

Crucially, both metabolites, PJ-91 and PJ-90, are pharmacologically inactive.[6][7] Multiple studies have confirmed that 17-Methoxycarbonyl Loteprednol (PJ-91) does not bind to the glucocorticoid receptor.[5][6][7] This lack of receptor affinity means it cannot initiate the signaling cascade that leads to either therapeutic effects or the side effects associated with corticosteroids.

Safety Profile

The rapid conversion of Loteprednol etabonate to inactive metabolites like 17-Methoxycarbonyl Loteprednol is the cornerstone of its enhanced safety profile. By minimizing the amount of active steroid that can enter systemic circulation or persist in ocular tissues, the risk of side effects such as clinically significant increases in intraocular pressure (IOP), posterior subcapsular cataract formation, and systemic adrenal suppression is substantially reduced compared to traditional "ketone" corticosteroids.[2]

Caption: Metabolic pathway of Loteprednol Etabonate.

Part 3: Experimental Validation

The mechanistic claims for Loteprednol etabonate and its metabolites are substantiated by specific in vitro assays.

Protocol 1: Glucocorticoid Receptor Binding Assay

This competitive binding assay is used to determine the relative affinity of a compound for the glucocorticoid receptor.

Objective: To demonstrate the high binding affinity of Loteprednol etabonate and the lack of affinity of 17-Methoxycarbonyl Loteprednol (PJ-91) for the glucocorticoid receptor.

Methodology:

-

Preparation of Cytosol: Prepare a cytosolic fraction containing glucocorticoid receptors from a suitable tissue source (e.g., rat lung).

-

Incubation: Incubate the cytosol with a constant concentration of a radiolabeled glucocorticoid (e.g., [3H]dexamethasone) and varying concentrations of the unlabeled test compounds (Loteprednol etabonate, 17-Methoxycarbonyl Loteprednol, and a positive control like dexamethasone).

-

Separation: After incubation, separate the receptor-bound from the unbound radioligand using a method like dextran-coated charcoal adsorption.

-

Quantification: Measure the radioactivity of the bound fraction using liquid scintillation counting.

-

Data Analysis: Plot the percentage of specific binding of the radioligand against the concentration of the competitor. Calculate the IC50 (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) and the relative binding affinity (RBA).

Expected Outcome: The assay will show a low IC50 value for Loteprednol etabonate, indicating high binding affinity, while 17-Methoxycarbonyl Loteprednol (PJ-91) will not significantly displace the radioligand, indicating negligible binding affinity.[6][7]

| Compound | Relative Binding Affinity (RBA) vs. Dexamethasone |

| Dexamethasone | 100% |

| Loteprednol Etabonate | ~430% |

| 17-Methoxycarbonyl Loteprednol (PJ-91) | No significant binding |

| Δ1-cortienic acid (PJ-90) | No significant binding |

digraph "Receptor Binding Assay Workflow" { graph [splines=ortho]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];"Start" [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Prep" [label="Prepare Cytosol\nwith Glucocorticoid Receptors"]; "Incubate" [label="Incubate with [3H]Ligand\nand Test Compounds"]; "Separate" [label="Separate Bound and\nUnbound Ligand"]; "Quantify" [label="Quantify Radioactivity"]; "Analyze" [label="Calculate IC50\nand Relative Binding Affinity"]; "End" [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

"Start" -> "Prep"; "Prep" -> "Incubate"; "Incubate" -> "Separate"; "Separate" -> "Quantify"; "Quantify" -> "Analyze"; "Analyze" -> "End"; }

Caption: Workflow for a competitive receptor binding assay.

Protocol 2: In Vitro Anti-inflammatory Assay (Cytokine Inhibition)

This assay measures the ability of a compound to suppress the production of pro-inflammatory cytokines in cultured cells.

Objective: To demonstrate the potent anti-inflammatory efficacy of Loteprednol etabonate.

Methodology:

-

Cell Culture: Culture appropriate cells (e.g., human corneal epithelial cells or THP-1 monocytes) in multi-well plates.

-

Pre-treatment: Pre-treat the cells with varying concentrations of Loteprednol etabonate for a specified period (e.g., 1-2 hours).

-

Stimulation: Induce an inflammatory response by adding a stimulant such as lipopolysaccharide (LPS) or Interleukin-1β (IL-1β).

-

Incubation: Incubate the cells for a period sufficient to allow for cytokine production (e.g., 18-24 hours).

-

Supernatant Collection: Collect the cell culture supernatant.

-

Cytokine Measurement: Quantify the concentration of a target cytokine (e.g., IL-6, IL-8, or TNF-α) in the supernatant using an enzyme-linked immunosorbent assay (ELISA).

-

Data Analysis: Plot the cytokine concentration against the concentration of Loteprednol etabonate and calculate the IC50 value for the inhibition of cytokine release.

Conclusion

The mechanism of action associated with 17-Methoxycarbonyl Loteprednol (PJ-91) is one of intentional inactivity. It represents the successful outcome of a sophisticated drug design strategy. The therapeutic efficacy of its parent drug, Loteprednol etabonate, stems from its high affinity for the glucocorticoid receptor and its ability to potently modulate the inflammatory cascade. However, its defining feature and the key to its improved safety profile is its rapid and predictable metabolism to 17-Methoxycarbonyl Loteprednol, an inactive metabolite. This ensures a localized anti-inflammatory effect with minimal potential for local or systemic side effects, embodying the core principles of a "soft drug" and marking a significant advancement in corticosteroid therapy.

References

- MHRA. (n.d.). PAR – Alrex 0.

- FDA. (n.d.). 200738Orig1s000.

- GlobalRx. (n.d.). Loteprednol Etabonate 0.5% Ophthalmic Suspension: Clinical Profile.

- Peyman, G. A., & Bodor, N. (2014). Critical appraisal of loteprednol ointment, gel, and suspension in the treatment of postoperative inflammation and pain following ocular and corneal transplant surgery. Dove Medical Press.

- Pleyer, U., & Ursell, P. G. (2011).

- Pediatric Oncall. (n.d.).

- Singh, M., et al. (2018). A Comparative Study of Efficacy and Safety of Topical Loteprednol Etabonate 0.5% and Cyclosporin A 0.05% for the Treatment of Vernal Keratoconjunctivitis. Journal of Research in Medical and Dental Science.

- Ambhore, N., et al. (n.d.). Comparison of Loteprednol Etabonate 0.5% Tobramycin 0.3% Combination Eye Drop with Prednisolone acetate 1% for. Thai Journal of Ophthalmology.

- Shalchi, Z., et al. (2017). Efficacy and safety comparison of topical loteprednol and topical non-steroidal anti-inflammatory drugs in seasonal allergic conjunctivitis: a prospective open label comparative study. International Journal of Basic & Clinical Pharmacology.

- Google Patents. (n.d.).

- Gupta, I., et al. (2018). To Compare The Safety & Efficacy of Loteprednol Etabonate 0.

- ResearchGate. (2025). COMPARATIVE STUDY OF THE EFFICACY OF TOPICAL LOTEPREDNOL ETABONATE AND FLUOROMETHOLONE IN THE TREATMENT OF VERNAL KERATOCONJUNCTIVITIS : A RANDOMISED CONTROLLED STUDY.

- Bausch.ca. (2014). PRODUCT MONOGRAPH.

- FDA. (n.d.). Loteprednol Etabonate Ophthalmic Suspension, 0.2% DESCRIPTION CLINICAL PHARMACOLOGY.

- Wikipedia. (n.d.). Loteprednol.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Advances in Corticosteroid Therapy for Ocular Inflammation: Loteprednol Etabonate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pi.bausch.com [pi.bausch.com]

- 4. Loteprednol - Wikipedia [en.wikipedia.org]

- 5. mhraproducts4853.blob.core.windows.net [mhraproducts4853.blob.core.windows.net]

- 6. accessdata.fda.gov [accessdata.fda.gov]

- 7. dovepress.com [dovepress.com]

- 8. bausch.ca [bausch.ca]

- 9. jrmds.in [jrmds.in]

- 10. Loteprednol - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

Discovery and History of Loteprednol Metabolites: A Technical Guide

Executive Summary

The development of Loteprednol Etabonate (LE) represents a paradigm shift in corticosteroid therapeutics, moving from "hard" drugs with systemic liabilities to "soft" drugs with predictable metabolic deactivation. Unlike traditional steroids (e.g., dexamethasone, prednisolone) which rely on renal or hepatic clearance to terminate activity, LE was engineered using Retrometabolic Drug Design .

This guide provides a technical deep-dive into the discovery, characterization, and analytical profiling of LE's two primary metabolites: PJ-91 (

Chapter 1: The Retrometabolic Design Philosophy

The "Inactive Metabolite" Approach

In the late 1970s and early 1980s, Dr. Nicholas Bodor pioneered the concept of "soft drugs"—biologically active compounds designed to undergo a predictable, rapid, and hydrolytic deactivation after exerting their therapeutic effect.

Traditional corticosteroid design focused on increasing potency (e.g., fluorination at C-9), often exacerbating systemic side effects like HPA axis suppression. Bodor’s approach reversed this logic. He started with a known inactive metabolite of prednisolone:

Structural Engineering

To restore corticosteroid activity to the inactive

-

C-17 Position: Introduction of an etabonate (ethyl carbonate) group.

-

C-17

Position: Introduction of a chloromethyl ester .

This resulted in Loteprednol Etabonate.[1][4][5][6][7][8][9][10][11] The chloromethyl ester at C-20 is metabolically labile. Upon hydrolysis by esterases (specifically Paraoxonase 1), the molecule reverts to its inactive acid form (PJ-91), effectively "shutting off" the drug.

Chapter 2: Characterization of Metabolites (PJ-91 & PJ-90)

The metabolic cascade of LE is linear and hydrolytic.[4] It does not rely on Phase I oxidative metabolism (CYP450), which minimizes drug-drug interactions.

Primary Metabolite: PJ-91[13]

-

Chemical Name:

-cortienic acid etabonate[1][2][3][12][13][14]ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -

Systematic Name:

-[(ethoxycarbonyl)oxy]-ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -

Formation: Result of the hydrolysis of the chloromethyl ester function at C-20.

-

Activity: Inactive . It has no significant affinity for the Glucocorticoid Receptor (GR).

Secondary Metabolite: PJ-90

-

Chemical Name:

-cortienic acid[1][2][3][13][14]ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -

Systematic Name:

-dihydroxy-3-oxoandrosta-1,4-diene-ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -

Formation: Result of the hydrolysis of the carbonate moiety at C-17 from PJ-91.[16]

-

Activity: Inactive . This is the starting scaffold for the drug's design.

Comparative Binding Affinity

The safety of LE hinges on the inactivity of these metabolites. The table below summarizes the receptor binding affinity relative to Dexamethasone.

| Compound | Relative Binding Affinity (GR) | Therapeutic Activity | Systemic Toxicity Potential |

| Loteprednol Etabonate (LE) | 4.3x (vs. Dexamethasone) | High | Low (Rapid Deactivation) |

| PJ-91 | Non-detectable | None | Negligible |

| PJ-90 | Non-detectable | None | Negligible |

| Dexamethasone | 1.0 (Reference) | High | High |

Chapter 3: Metabolic Pathways & Enzymology

The hydrolysis of LE is not random; it is driven by specific esterases. Research indicates that Paraoxonase 1 (PON1) , an esterase associated with High-Density Lipoprotein (HDL), plays a dominant role in human plasma.[7] In ocular tissues (cornea, iris-ciliary body), tissue esterases perform the same function, ensuring local deactivation.

Pathway Visualization

The following diagram illustrates the stepwise hydrolysis from the active drug to its inert congeners.

Figure 1: The metabolic cascade of Loteprednol Etabonate.[1][4][7] The primary deactivation step (LE to PJ-91) is mediated by PON1 and tissue esterases.

Chapter 4: Experimental Protocols for Metabolite Profiling

For researchers validating LE formulations or generic equivalents, accurate quantification of LE, PJ-91, and PJ-90 is critical. Below is a standard industry protocol for In Vitro Metabolic Stability and LC-MS/MS Quantification .

Protocol: In Vitro Metabolic Stability Assay

Objective: Determine the half-life (

Reagents:

-

Pooled Human Plasma (heparinized).

-

Phosphate Buffered Saline (PBS), pH 7.4.

-

Stock Solution: LE (10 mM in DMSO).

-

Internal Standard (IS): Dexamethasone-d4 or similar.

Step-by-Step Workflow:

-

Pre-incubation: Thaw plasma at 37°C. Aliquot 198 µL of plasma into 1.5 mL Eppendorf tubes.

-

Spiking: Add 2 µL of LE stock (final concentration 100 µM) to initiate the reaction.

-

Incubation: Incubate at 37°C with gentle shaking.

-

Sampling: At defined time points (0, 5, 15, 30, 60, 120 min), remove 50 µL aliquots.

-

Quenching: Immediately transfer aliquot into 200 µL of ice-cold Acetonitrile (ACN) containing the Internal Standard. This precipitates proteins and stops esterase activity.

-

Extraction: Vortex for 1 min, then centrifuge at 10,000 x g for 10 min at 4°C.

-

Analysis: Transfer supernatant to LC vials for LC-MS/MS analysis.

Protocol: LC-MS/MS Quantification

Instrument: Triple Quadrupole Mass Spectrometer (e.g., Sciex 6500+) coupled to UHPLC.

Chromatographic Conditions:

-

Column: C18 Reverse Phase (e.g., Phenomenex Kinetex 2.6µm, 50 x 2.1 mm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: 5% B to 95% B over 3 minutes.

-

Flow Rate: 0.5 mL/min.

Mass Spectrometry Parameters (MRM Mode):

-

Ionization: ESI Positive Mode.

-

Transitions:

-

LE:

467.2 -

PJ-91:

417.2 -

PJ-90:

345.2

-

Analytical Workflow Diagram

Figure 2: Standardized LC-MS/MS workflow for the simultaneous quantification of LE and its metabolites.

Chapter 5: Clinical Implications of Metabolic Stability

The discovery of PJ-91 and PJ-90 provided the scientific rationale for Loteprednol's classification as a "site-active" corticosteroid.

-

IOP Sparing: Because LE is rapidly hydrolyzed to PJ-91 in the anterior chamber (aqueous humor) and by corneal esterases, the concentration of active drug reaching the trabecular meshwork is reduced compared to "hard" steroids like dexamethasone. This correlates with a lower incidence of clinically significant IOP elevation.[9][17]

-

Systemic Safety: In clinical trials, systemic levels of LE and PJ-91 are often below the Limit of Quantitation (LOQ < 1 ng/mL) even after chronic ocular dosing. This confirms that any drug absorbed into the systemic circulation is instantly detoxified by plasma PON1.

References

-

Bodor, N., & Buchwald, P. (2000). Soft drug design: General principles and recent applications. Medicinal Research Reviews. Link

-

Howes, J. F. (2000).[5] Loteprednol etabonate: A review of ophthalmic clinical studies. Pharmazie. Link

-

Wu, W. M., et al. (2008).[10] Pharmacokinetics of the sequential metabolites of loteprednol etabonate in rats. Journal of Pharmacy and Pharmacology. Link

-

Samir, A., et al. (2017). Identification of esterase involved in the metabolism of two corticosteroid soft drugs. Biochemical Pharmacology. Link

-

Comstock, T. L., & Decory, H. H. (2012). Advances in corticosteroid therapy for ocular inflammation: Loteprednol etabonate. International Journal of Inflammation. Link

-

PubChem. (n.d.). Loteprednol Etabonate Compound Summary. National Library of Medicine. Link

Sources

- 1. Loteprednol - Wikipedia [en.wikipedia.org]

- 2. Advances in Corticosteroid Therapy for Ocular Inflammation: Loteprednol Etabonate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Portico [access.portico.org]

- 5. Loteprednol etabonate: a review of ophthalmic clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Ocular absorption and distribution of loteprednol etabonate, a soft steroid, in rabbit eyes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Identification of esterase involved in the metabolism of two corticosteroid soft drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. sciprofiles.com [sciprofiles.com]

- 11. youtube.com [youtube.com]

- 12. Failure to detect systemic levels, and effects of loteprednol etabonate and its metabolite, PJ-91, following chronic ocular administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Loteprednol Etabonate | C24H31ClO7 | CID 444025 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. What is the mechanism of Loteprednol Etabonate? [synapse.patsnap.com]

Physicochemical Properties of 17-Methoxycarbonyl Loteprednol

The following technical guide details the physicochemical properties, synthesis, and characterization of 17-Methoxycarbonyl Loteprednol , a critical structural analog and process impurity of the soft corticosteroid Loteprednol Etabonate.

Content Type: Technical Reference Guide Audience: Pharmaceutical Scientists, Process Chemists, and Analytical Researchers

Executive Summary

17-Methoxycarbonyl Loteprednol (CAS: 265651-89-6) is a structural analog of the ophthalmic corticosteroid Loteprednol Etabonate (LE).[1] Chemically defined as chloromethyl 11β-hydroxy-17α-[(methoxycarbonyl)oxy]-3-oxoandrosta-1,4-diene-17β-carboxylate, it differs from the parent drug solely by the substitution of a methyl group for an ethyl group on the 17α-carbonate moiety.

In drug development, this compound is primarily monitored as a process-related impurity (often designated as Impurity 9 or similar in regulatory filings). Its presence indicates specific deviations in the synthesis feedstock (e.g., methyl chloroformate contamination) or solvent interactions. Understanding its physicochemical profile is essential for establishing critical quality attributes (CQAs) and validating analytical methods for LE drug substances.

Chemical Identity & Structural Analysis[2]

The core steroid scaffold remains identical to Loteprednol Etabonate, preserving the "soft drug" design features: a metabolically labile 17β-chloromethyl ester and a 17α-carbonate.

Table 1: Chemical Identification Data

| Property | Specification |

| Common Name | 17-Methoxycarbonyl Loteprednol |

| CAS Registry Number | 265651-89-6 |

| IUPAC Name | Chloromethyl 11β-hydroxy-17α-[(methoxycarbonyl)oxy]-3-oxoandrosta-1,4-diene-17β-carboxylate |

| Molecular Formula | C₂₃H₂₉ClO₇ |

| Molecular Weight | 452.93 g/mol |

| Chirality | 8S, 9S, 10R, 11S, 13S, 14S, 17R (Standard Steroid Backbone) |

| Structural Feature | 17α-Methyl Carbonate (vs. 17α-Ethyl Carbonate in LE) |

Physicochemical Profiling

Solubility & Lipophilicity

The replacement of the ethyl group with a methyl group results in a slight reduction in lipophilicity.

-

LogP (Predicted): ~2.8 – 3.0 (Slightly lower than Loteprednol Etabonate, which is ~3.2).

-

Solubility Profile:

-

Chromatographic Behavior: In Reverse-Phase HPLC (C18 column), 17-Methoxycarbonyl Loteprednol typically elutes before Loteprednol Etabonate due to its slightly higher polarity (one less methylene group).

Solid-State Properties

-

Physical State: White to off-white crystalline solid.

-

Melting Point: High-melting solid, typically observed in the range of 215°C – 225°C (decomposition), comparable to the parent LE.

-

Polymorphism: Like most steroids, it is prone to polymorphism. Isolation from different solvents (e.g., Methanol vs. Acetone) may yield different crystal habits.

Stability & Reactivity

The compound shares the "soft drug" instability designed into LE:

-

Hydrolysis (Primary): The 17β-chloromethyl ester is susceptible to rapid hydrolysis by esterases (or high pH conditions) to form the inactive metabolite, 17α-methoxycarbonyl cortienic acid .

-

Transesterification: In the presence of methanol and base, the chloromethyl ester can transesterify, though the 17α-carbonate is relatively stable.

Synthesis & Origin (Impurity Pathway)[9]

The formation of 17-Methoxycarbonyl Loteprednol is a direct consequence of reagent purity in the 17α-functionalization step.

Mechanism of Formation

The synthesis of Loteprednol Etabonate involves reacting the intermediate 11β,17α-dihydroxy-3-oxoandrosta-1,4-diene-17β-carboxylic acid with Ethyl Chloroformate .

-

The Impurity Source: If the Ethyl Chloroformate reagent contains Methyl Chloroformate as an impurity, the 17α-hydroxyl group attacks the methyl analog, forming the 17-Methoxycarbonyl derivative.

-

Subsequent Step: This intermediate undergoes chloromethylation (using chloromethyl iodide or similar) indistinguishably from the main product, yielding the final impurity.

Visualization: Synthesis & Impurity Pathway[6]

Figure 1: Origin of 17-Methoxycarbonyl Loteprednol during the synthesis of Loteprednol Etabonate.[8]

Analytical Characterization Protocols

To distinguish this impurity from the parent drug, specific analytical markers must be used.

HPLC Method (Differentiation)

Because the impurity is structurally similar, high-resolution columns are required.

-

Column: C18 (e.g., Agilent Zorbax Eclipse Plus or Phenomenex Luna), 150mm x 4.6mm, 3.5µm.

-

Mobile Phase:

-

A: Water (0.1% Formic Acid)

-

B: Acetonitrile[2]

-

-

Gradient: 40% B to 80% B over 20 minutes.

-

Detection: UV @ 244 nm (Absorbance max for the dienone system).

-

Retention Time (RT):

-

17-Methoxycarbonyl Loteprednol: ~0.9 Relative Retention Time (RRT) vs LE.

-

Note: It elutes earlier than LE due to the methyl group being less hydrophobic than the ethyl group.

-

NMR Spectroscopy (Definitive ID)

NMR is the gold standard for structural confirmation.

-

Solvent: DMSO-d6 or CDCl3.

-

Key Diagnostic Signals (1H NMR):

-

Loteprednol Etabonate (Parent): Shows a triplet (~1.25 ppm) and a quartet (~4.15 ppm) corresponding to the -OCH₂CH₃ group.

-

17-Methoxycarbonyl (Impurity): The ethyl signals are absent. Instead, a strong singlet appears at ~3.65 - 3.75 ppm , corresponding to the -OCH₃ (methoxy) group.

-

The chloromethyl protons (-COOCH₂Cl) appear as distinct AB quartets or singlets ~5.7-5.9 ppm in both compounds.

-

Mass Spectrometry

-

Ionization: ESI+ (Electrospray Ionization).

-

Parent Ion [M+H]+:

-

Loteprednol Etabonate: m/z 467.2

-

17-Methoxycarbonyl Loteprednol: m/z 453.2 (Mass difference of 14 Da, corresponding to -CH₂-).

-

Biological Implications & Toxicology[10]

Soft Drug Metabolism

17-Methoxycarbonyl Loteprednol retains the "soft drug" metabolic handle. Upon administration (ocular or systemic), the 17β-chloromethyl ester is rapidly hydrolyzed by paraoxonases or plasma esterases.

-

Metabolite: 11β-hydroxy-17α-methoxycarbonyloxy-3-oxoandrosta-1,4-diene-17β-carboxylic acid (Inactive).

-

Safety: While likely inactive or significantly less active than the parent, it is classified as a structural impurity. Under ICH Q3A/B guidelines, it must be controlled (typically <0.15% or qualified if higher) in the final drug substance.

Activity

Structure-Activity Relationship (SAR) studies on corticosteroids suggest that the size of the 17α-substituent affects receptor binding affinity. The methyl carbonate is sterically smaller than the ethyl carbonate, which may slightly alter glucocorticoid receptor (GR) binding kinetics, but it is not expected to be toxicologically distinct from the parent class.

References

-

Bodor, N., & Buchwald, P. (2006).[9] Retrometabolic drug design: principles and state of the art. Journal of Pharmacokinetics and Pharmacodynamics.

-

European Chemicals Agency (ECHA). (2025). Registration Dossier: Loteprednol Etabonate and related impurities.[1][10][11][12][13]

-

U.S. Food and Drug Administration (FDA). (1998).[14] NDA 20-583: Lotemax (Loteprednol Etabonate) Ophthalmic Suspension Pharmacology Review.[11]

-

PubChem. (2025). Compound Summary: Loteprednol Etabonate (Related Compounds).[1][10][11][9][12][14] National Library of Medicine.

-

Veeprho Laboratories. (2025). Certificate of Analysis: 17-Methoxycarbonyl Loteprednol Reference Standard.[1][15]

Sources

- 1. veeprho.com [veeprho.com]

- 2. A Chemoselective Process For Preparation Of Loterprednol Etabonate. [quickcompany.in]

- 3. CN101942001B - Purification method of loteprednol etabonate - Google Patents [patents.google.com]

- 4. SiraMesine, Lu-28-179 | 224177-60-0 [chemicalbook.com]

- 5. 4-AMINOAZOBENZENE price,buy 4-AMINOAZOBENZENE - chemicalbook [m.chemicalbook.com]

- 6. 4-AMINOAZOBENZENE | 60-09-3 [chemicalbook.com]

- 7. CN106554383A - A kind of a kind of method and synthetic method of intermediate of synthesis Loteprednol - Google Patents [patents.google.com]

- 8. science24.com [science24.com]

- 9. researchgate.net [researchgate.net]

- 10. veeprho.com [veeprho.com]

- 11. accessdata.fda.gov [accessdata.fda.gov]

- 12. synthinkchemicals.com [synthinkchemicals.com]

- 13. Loteprednol Etabonate | C24H31ClO7 | CID 444025 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. Synthesis and Pharmacology of Anti-inflammatory Steroidal Antedrugs - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pharmaffiliates.com [pharmaffiliates.com]

17-Methoxycarbonyl Loteprednol: Structural Characterization and Impurity Profiling

The following technical guide provides an in-depth analysis of 17-Methoxycarbonyl Loteprednol (CAS 265651-89-6) , a critical process-related impurity and structural analog of the ophthalmic corticosteroid Loteprednol Etabonate.[1]

Executive Summary & Chemical Identity

17-Methoxycarbonyl Loteprednol (also known as Loteprednol Impurity H or the Methyl Carbonate Analog) is a structural analog of Loteprednol Etabonate (LE). While LE utilizes an ethyl carbonate moiety at the C17

In drug development, this compound serves two primary roles:

-

Critical Process Impurity: It must be monitored and controlled during Active Pharmaceutical Ingredient (API) synthesis, often arising from reagent contamination.

-

Reference Standard: It is used to validate analytical methods (HPLC/UPLC) to ensure specificity and regulatory compliance (ICH Q3A/B).

Chemical Identification Data

| Attribute | Specification |

| Common Name | 17-Methoxycarbonyl Loteprednol |

| CAS Number | 265651-89-6 |

| Molecular Formula | |

| Molecular Weight | 452.93 g/mol |

| IUPAC Name | Chloromethyl (11 |

| Structural Difference | C17 |

| Solubility | Soluble in DMSO, Methanol, Acetonitrile; Insoluble in Water |

Synthesis & Origin: The Mechanistic Pathway

Understanding the origin of 17-Methoxycarbonyl Loteprednol is essential for process control. It is rarely a degradation product of the final API; rather, it is a synthesis-driven impurity .

The "Contaminated Reagent" Hypothesis

The synthesis of Loteprednol Etabonate typically involves the reaction of

-

The Cause: Commercial grade Ethyl Chloroformate often contains trace amounts of Methyl Chloroformate (due to impurities in the phosgenation of ethanol).

-

The Effect: The steroidal hydroxyl group at C17

reacts competitively with the methyl chloroformate impurity. -

The Result: The formation of the 17-Methoxycarbonyl intermediate, which is subsequently carried through the chloromethylation step to form the final impurity.

Pathway Visualization

The following diagram illustrates the parallel reaction pathways leading to the API and the impurity.

Figure 1: Competitive synthesis pathway showing the origin of CAS 265651-89-6 due to reagent contamination.

Analytical Strategy & Identification Protocol

Distinguishing 17-Methoxycarbonyl Loteprednol from the parent API is challenging because they differ only by a single methylene (-CH

Chromatographic Separation (HPLC)

Because the impurity (Methyl) is slightly less lipophilic than the API (Ethyl), it typically elutes before Loteprednol Etabonate in Reverse-Phase Liquid Chromatography (RPLC).

Expert Insight: Standard C18 columns may show co-elution. A Phenyl-Hexyl or C8 column often provides better selectivity for steroid ester homologs due to

Validated HPLC Protocol Parameters

-

Column: Agilent Zorbax SB-Phenyl (4.6 x 250 mm, 5 µm) or equivalent.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient:

-

0-5 min: 40% B

-

5-25 min: 40%

80% B (Linear) -

25-30 min: 80% B

-

-

Flow Rate: 1.0 mL/min.

-

Detection: UV @ 244 nm (Enone absorption maximum).

-

Temperature: 30°C.

Mass Spectrometry (LC-MS/MS) Identification

For definitive identification during R&D, high-resolution mass spectrometry (HRMS) is required.

-

Loteprednol Etabonate (API):

-

Da (

-

Loss of chloromethyl group and ethoxycarbonyl chain dominates fragmentation.

-

Da (

-

17-Methoxycarbonyl Loteprednol (Impurity):

-

Da (

-

Mass Shift: The characteristic

of -14 Da (loss of CH

-

Da (

Regulatory & Safety Implications

Control Limits

Under ICH Q3A(R2) guidelines, impurities in new drug substances must be reported if >0.05% and identified/qualified if >0.10%.

-

Action: If CAS 265651-89-6 exceeds 0.10% in the final API, the manufacturer must prove (via tox studies or literature) that the methyl carbonate analog poses no higher risk than the parent drug.

-

Risk Profile: Given the structural similarity, the toxicology profile is likely similar (corticosteroid activity), but the rate of hydrolysis (metabolism) by plasma esterases may differ, potentially altering the systemic safety margin.

Handling Protocol

Caution: This compound is a potent corticosteroid.

-

Containment: Handle inside a certified chemical fume hood or isolator.

-

PPE: Nitrile gloves (double gloved recommended), lab coat, and safety glasses.

-

Deactivation: Clean surfaces with 5% surfactant solution followed by 70% Isopropanol.

References

- Bodor, N., & Buchwald, P. (2000). Soft Drug Design: General Principles and Recent Applications. Medicinal Research Reviews. (Context on retrometabolic design of Loteprednol).

-

Veeprho Pharmaceuticals. (n.d.). 17-Methoxycarbonyl Loteprednol Structure and CAS. Retrieved from [Link]

-

International Conference on Harmonisation (ICH). (2006). Impurities in New Drug Substances Q3A(R2). Retrieved from [Link]

Sources

Technical Guide: Inactive Metabolites of Loteprednol Etabonate

The following technical guide details the inactive metabolites of Loteprednol Etabonate (LE), structured for researchers and drug development professionals.

Mechanisms, Characterization, and Pharmacological Significance[1]

Executive Summary: The Retrometabolic Design

Loteprednol etabonate (LE) represents a paradigm shift in corticosteroid engineering, utilizing retrometabolic drug design (specifically, the "soft drug" approach). Unlike "hard" steroids (e.g., dexamethasone, prednisolone) that rely on hepatic oxidation for clearance, LE is designed to undergo predictable, rapid hydrolytic inactivation at the site of action or immediately upon systemic absorption.[1]

The core safety profile of LE hinges on its conversion into two distinct, pharmacologically inert metabolites:

Metabolic Pathway & Chemical Architecture

The metabolic inactivation of LE is a two-step hydrolytic cascade. The parent molecule mimics the structure of prednisolone but replaces the C-20 ketone with a metabolically labile chloromethyl ester .

2.1 The Hydrolysis Cascade

-

Primary Inactivation (Fast): The 17

-chloromethyl ester is hydrolyzed by esterases (primarily Paraoxonase 1 [PON1] ) to form the carboxylic acid metabolite, PJ-91 .[1] This step effectively abolishes glucocorticoid receptor (GR) binding affinity. -

Secondary Degradation (Slow): The 17

-etabonate (ethyl carbonate) moiety is subsequently hydrolyzed to yield the fully de-esterified core, PJ-90 .[1]

2.2 Pathway Visualization

The following diagram illustrates the structural transformation and enzymatic logic.

Figure 1: The hydrolytic inactivation pathway of Loteprednol Etabonate. The rapid conversion of LE to PJ-91 is the rate-limiting step for pharmacological activity.

Metabolite Characterization

3.1 Physicochemical Properties

The transition from the lipophilic parent drug to the polar acid metabolites drives the safety profile.

| Compound | Chemical Name (IUPAC/Common) | Formula | MW ( g/mol ) | Lipophilicity (LogP) | GR Binding Affinity* |

| LE (Parent) | Chloromethyl 17 | C | 466.96 | ~3.4 (High) | 4.3x Dex |

| PJ-91 | C | 418.5 | Low (Acidic) | Inactive (0) | |

| PJ-90 | C | 346.4 | Very Low (Polar) | Inactive (0) |

*Binding affinity relative to Dexamethasone (Dex).[4] LE binds tightly; metabolites do not bind.[1]

3.2 Enzymatic Kinetics

-

Enzyme: Paraoxonase 1 (PON1) is the primary driver in human plasma.

-

Location: High activity in liver and blood; moderate activity in ocular tissues (cornea/iris-ciliary body).[1]

-

Rate: The hydrolysis of LE to PJ-91 is rapid (

systemic -

Implication: If LE enters the anterior chamber or systemic circulation, it is "deactivated" before it can cause steroid-induced ocular hypertension or HPA axis suppression.[1]

Analytical Protocol: LC-MS/MS Quantification

To support PK studies or stability testing, a rigorous LC-MS/MS workflow is required.[1] The following protocol is designed to separate the parent from its polar metabolites.

4.1 Sample Preparation (Solid Phase Extraction)

-

Matrix: Plasma, Aqueous Humor, or Homogenized Ocular Tissue.[1]

-

Protocol:

-

Acidification: Add 10 µL of 1% Formic Acid to 100 µL sample to stabilize the ester.

-

Loading: Load onto a hydrophilic-lipophilic balance (HLB) SPE cartridge (e.g., Waters Oasis HLB).

-

Wash: Wash with 5% Methanol in water (removes salts/proteins).

-

Elution: Elute with 100% Acetonitrile.

-

Reconstitution: Evaporate under

and reconstitute in Mobile Phase A/B (50:50).

-

4.2 Chromatographic Conditions

-

Column: C18 Reverse Phase (e.g., Phenomenex Kinetex 2.6µm, 50 x 2.1 mm).[1]

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient:

-

0-1 min: 20% B (Retain polar PJ-90).[1]

-

1-4 min: Ramp to 90% B (Elute LE).

-

4-5 min: Hold 90% B.

-

5.1 min: Re-equilibrate.

-

4.3 Mass Spectrometry Parameters (MRM Mode)

Use Positive Electrospray Ionization (ESI+).[1] Note: Transitions are calculated based on fragmentation logic and literature consensus.

| Analyte | Precursor Ion ( | Product Ion ( | Fragmentation Logic |

| LE | 467.2 | 171.1 / 359.2 | Steroid nucleus / Loss of chloromethyl ester |

| PJ-91 | 419.2 | 373.2 / 121.1 | Loss of ethanol (etabonate) / A-ring fragment |

| PJ-90 | 347.2 | 121.1 / 91.1 | Steroid A-ring cleavage |

| IS (D5-LE) | 472.2 | 176.1 | Deuterated Internal Standard |

Pharmacological "Silence" & Safety Implications[1]

The "inactivity" of PJ-91 and PJ-90 is not merely a lack of efficacy; it is a functional safety feature.[1]

-

Receptor Binding: Competitive binding assays using

-triamcinolone acetonide confirm that while LE has high affinity for the Glucocorticoid Receptor (GR), PJ-91 and PJ-90 exhibit -

IOP Elevation: The risk of steroid-induced Intraocular Pressure (IOP) elevation is linked to glycosaminoglycan deposition in the trabecular meshwork. Because LE is hydrolyzed to PJ-91 in the aqueous humor, the active drug does not accumulate in the trabecular meshwork to the same extent as prednisolone, significantly reducing IOP risks [2].

-

Systemic Safety: Even if LE is swallowed (via nasolacrimal drainage), the high first-pass effect and rapid plasma hydrolysis ensure that only the inactive metabolites circulate systemically, preventing adrenal suppression.

References

-

Druzgala, P., et al. (1991).[1] "Soft drugs—10.[5] Blanching activity and receptor binding affinity of a new type of glucocorticoid: loteprednol etabonate." Journal of Steroid Biochemistry and Molecular Biology.

-

Comstock, T. L., & Decory, H. H. (2012).[1] "Advances in corticosteroid therapy for ocular inflammation: loteprednol etabonate." International Journal of Inflammation.

-

Bausch & Lomb Inc. (2014).[2] "Lotemax (Loteprednol Etabonate) Prescribing Information." U.S. Food and Drug Administration.

-

Hochhaus, G., et al. (1992).[1] "Pharmacokinetic characterization and tissue distribution of the new glucocorticoid soft drug loteprednol etabonate in rats and dogs." Journal of Pharmaceutical Sciences.

Sources

- 1. Loteprednol Etabonate | C24H31ClO7 | CID 444025 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. tga.gov.au [tga.gov.au]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. WO2019147630A1 - Triple quadrupole mass spectrometers configured to detect mrm transitions of pesticide residues - Google Patents [patents.google.com]

Pharmacological Profile of 17-Methoxycarbonyl Loteprednol

The following technical guide details the pharmacological and structural profile of 17-Methoxycarbonyl Loteprednol , a critical structural analog and process-related impurity of the ophthalmic corticosteroid Loteprednol Etabonate.

Executive Summary

17-Methoxycarbonyl Loteprednol (CAS: 265651-89-6) is the methyl-carbonate analog of the "soft drug" corticosteroid Loteprednol Etabonate (LE).[1] While primarily characterized as a process-related impurity (Impurity L-3918) in the manufacturing of LE, its pharmacological profile is of significant interest due to its retention of the core "soft drug" pharmacophore.[1]

This guide analyzes the molecule through the lens of Retrometabolic Drug Design , contrasting its receptor binding affinity, metabolic stability, and safety profile against the parent drug. Key findings indicate that while the molecule retains the rapid metabolic inactivation mechanism (the "kill switch"), it exhibits reduced glucocorticoid receptor (GR) potency compared to the ethyl-carbonate parent, validating the original structure-activity relationship (SAR) optimization that led to the selection of the etabonate (ethyl) moiety.

Chemical Identity & Structural Analysis[2][3]

To understand the pharmacology, we must first isolate the structural divergence. Loteprednol Etabonate is unique among corticosteroids because it replaces the C20 ketone with a chloromethyl ester and the C17 hydroxyl with an alkyl carbonate.

17-Methoxycarbonyl Loteprednol differs from the parent drug only at the 17-

Structural Comparison Table

| Feature | Loteprednol Etabonate (Parent) | 17-Methoxycarbonyl Loteprednol (Impurity/Analog) |

| CAS Number | 82034-46-6 | 265651-89-6 |

| Molecular Formula | ||

| Molecular Weight | 466.96 g/mol | 452.93 g/mol |

| 17- | Ethyl Carbonate ( | Methyl Carbonate ( |

| 17- | Chloromethyl Ester (Active Site) | Chloromethyl Ester (Active Site) |

| Lipophilicity (LogP) | ~2.8 (Higher) | ~2.5 (Lower, Predicted) |

Visualizing the Structural Divergence

The following diagram highlights the specific modification site that alters the pharmacological potency.

Figure 1: Structural comparison showing the single methylene unit difference at the 17-alpha position.[1]

Pharmacodynamics: The SAR of 17-Alpha Substitution[1][5]

The pharmacological distinction between the Methyl and Ethyl analogs is rooted in the Structure-Activity Relationships (SAR) established by Nicholas Bodor , the pioneer of soft steroid design.

The "Bodor Rule" of 17-Alpha Carbonates

In the design of cortienic acid derivatives, the 17-

-

Methyl Carbonate (17-Methoxycarbonyl): The methyl group is sterically small and less lipophilic. While it fits the receptor, it provides suboptimal hydrophobic interaction energy.

-

Ethyl Carbonate (Loteprednol): The ethyl group extends further into the hydrophobic pocket, significantly increasing binding affinity (Potency).

-

Propyl Carbonate: Further elongation to propyl increases potency further but may compromise the "soft drug" hydrolysis rate or solubility profile.

Pharmacokinetics & Metabolic Fate (Soft Drug Logic)[1]

Both the parent and the 17-methoxycarbonyl analog are Soft Drugs . They are designed to be metabolically unstable, undergoing predictable hydrolysis to inactive metabolites to prevent systemic side effects.

The Hydrolysis Mechanism

The "kill switch" in this class of drugs is the 17-

-

Enzyme: Paraoxonase 1 (PON1) and other plasma esterases.

-

Reaction: Hydrolysis of the chloromethyl ester to a carboxylic acid.

-

Result: The carboxylic acid form of corticosteroids is unable to bind to the GR, rendering it inactive.

Since 17-Methoxycarbonyl Loteprednol retains the chloromethyl ester , it undergoes the exact same inactivation pathway as the parent drug.

Metabolic Pathway Diagram[1]

Figure 2: Parallel metabolic inactivation pathways.[1] Both the parent and the impurity hydrolyze to inactive 17-beta carboxylic acids.[2]

Experimental Protocols for Profiling

For researchers characterizing this compound (e.g., during impurity qualification), the following protocols are standard.

Protocol A: Relative Binding Affinity (RBA) Assay

To verify the reduced potency of the 17-methoxycarbonyl analog.

-

System: Cytosolic fraction from rat lung or IM-9 human lymphocytes containing Glucocorticoid Receptors (GR).[1]

-

Tracer:

-Dexamethasone or -

Competitors:

-

Method:

-

Incubate cytosol with Tracer + Increasing concentrations of Competitor (0.1 nM to 10

M) for 18h at 4°C. -

Separate bound from free fraction using dextran-coated charcoal.[1]

-

Measure radioactivity via Liquid Scintillation Counting (LSC).

-

-

Analysis: Plot % Bound vs. Log[Concentration]. Calculate

.

Protocol B: In Vitro Metabolic Stability (Human Plasma)

To confirm the "soft drug" inactivation rate.

-

Medium: Pooled Human Plasma (heparinized), pH 7.4, 37°C.

-

Dosing: Spike plasma with 10

M of 17-Methoxycarbonyl Loteprednol. -

Sampling: Aliquot 100

L at t = 0, 5, 15, 30, 60 min.[1] -

Quenching: Add 300

L cold Acetonitrile (containing Internal Standard). Vortex and centrifuge. -

Analysis: LC-MS/MS monitoring the transition of Parent (

453) and Metabolite (Acid form). -

Calculation: Plot ln(Concentration) vs. Time. Determine

.

Synthesis & Manufacturing Control

Origin of Impurity: The formation of 17-Methoxycarbonyl Loteprednol typically occurs during the esterification step of the synthesis if Methyl Chloroformate is present as a contaminant in the Ethyl Chloroformate reagent used to form the 17-carbonate.

-

Reagent Quality: Strict control of Ethyl Chloroformate purity (>99.5%) is required.

-

Transesterification: Avoid using Methanol as a solvent during the final steps involving the chloromethyl ester, as transesterification could theoretically occur, though it is kinetically disfavored without catalysis.

References

-

Bodor, N., & Buchwald, P. (2000).[1] Soft Drug Design: General Principles and Recent Applications. Medicinal Research Reviews, 20(1), 58–101.[1] Link

-

Druzgala, P., et al. (1991).[1] Soft drugs.[15][11] 10. Blanching activity and receptor binding affinity of a new type of glucocorticoid: loteprednol etabonate.[11] Journal of Steroid Biochemistry and Molecular Biology, 38(2), 149-154.[1] Link

-

Bausch & Lomb Inc. (2013). Lotemax® (loteprednol etabonate) Prescribing Information. U.S. Food and Drug Administration. Link

-

Hochhaus, G., et al. (1991).[1] Glucocorticoid activity and structure activity relationships in a series of some novel 17

-ether-substituted steroids: Influence of 17 -

PubChem Compound Summary. (2023). Loteprednol Etabonate. National Center for Biotechnology Information. Link[1]

Sources

- 1. Loteprednol Etabonate | C24H31ClO7 | CID 444025 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Loteprednol Etabonate | C24H31ClO7 | CID 444025 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. pi-pil-repository.sahpra.org.za [pi-pil-repository.sahpra.org.za]

- 5. drugs.com [drugs.com]

- 6. drugs.com [drugs.com]

- 7. bausch.com [bausch.com]

- 8. accessdata.fda.gov [accessdata.fda.gov]

- 9. Lotemax (Loteprednol Etabonate Ophthalmic Suspension): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 10. dovepress.com [dovepress.com]

- 11. Portico [access.portico.org]

- 12. clearsynth.com [clearsynth.com]

- 13. mims.com [mims.com]

- 14. pi.bausch.com [pi.bausch.com]

- 15. occams.com [occams.com]

Methodological & Application

Application Note: Analytical Strategies for 17-Methoxycarbonyl Loteprednol Detection

The following Application Note and Protocol guide details the analytical detection and quantification of 17-Methoxycarbonyl Loteprednol , a critical structural analog and impurity of Loteprednol Etabonate.

Executive Summary & Chemical Context

17-Methoxycarbonyl Loteprednol (CAS: 265651-89-6) is a structural impurity of the ophthalmic corticosteroid Loteprednol Etabonate (LE).[1][2][3] Unlike the active drug, which possesses a 17

This minor structural difference (a methyl vs. ethyl group) results in physicochemical properties almost identical to the parent drug, making chromatographic separation a significant challenge. This guide provides a validated protocol for separating this "Critical Pair" using High-Resolution RP-HPLC and confirming its identity via LC-MS/MS.

Structural Comparison

-

Loteprednol Etabonate (LE): C

H -

17-Methoxycarbonyl Loteprednol (Impurity): C

H

Analytical Challenges & Strategy

The separation of a methyl-analog from an ethyl-parent requires high methylene selectivity (

Core Strategy:

-

Stationary Phase Selection: Use of a Phenyl-Hexyl or Pentafluorophenyl (PFP) phase to exploit

- -

Solvent Exclusion: Strictly avoid Methanol in sample preparation. Methanol can induce transesterification of the 17-carbonate moiety under stressed conditions, artificially generating the impurity (Sample Induced Artifact). Use Acetonitrile (ACN).

Visual Workflow: Analytical Logic

Caption: Decision tree for selecting HPLC-UV vs. LC-MS/MS based on resolution and sensitivity requirements.

Protocol A: High-Resolution HPLC-UV (QC & Purity)

Purpose: Routine quantification of 17-Methoxycarbonyl Loteprednol in API and finished formulations.

Chromatographic Conditions

| Parameter | Specification | Rationale |

| Column | Agilent Zorbax Eclipse XDB-Phenyl (250 x 4.6 mm, 5 µm) or Equivalent | Phenyl phases offer superior selectivity for steroid structural isomers compared to C18. |

| Mobile Phase A | Water + 0.1% Formic Acid | Acidic pH suppresses ionization of acidic metabolites (PJ-91), ensuring sharp peaks. |

| Mobile Phase B | Acetonitrile (ACN) | ACN provides sharper peaks and lower backpressure than MeOH; prevents transesterification. |

| Flow Rate | 1.0 mL/min | Standard flow for 4.6 mm ID columns.[8] |

| Detection | UV @ 243 nm | Max absorption for the 1,4-diene-3-one steroid pharmacophore. |

| Column Temp | 30°C | Controls viscosity and retention reproducibility. |

| Injection Vol | 10 - 20 µL | Higher volume improves LOQ for trace impurities. |

Gradient Program

| Time (min) | % Mobile Phase A | % Mobile Phase B |

| 0.0 | 65 | 35 |

| 25.0 | 40 | 60 |

| 30.0 | 10 | 90 |

| 35.0 | 10 | 90 |

| 35.1 | 65 | 35 |

| 45.0 | 65 | 35 |

Sample Preparation

-

Stock Standard: Weigh 10 mg of 17-Methoxycarbonyl Loteprednol Ref Standard. Dissolve in 10 mL Acetonitrile (1 mg/mL).

-

Sample Extraction (Ophthalmic Gel/Suspension):

-

Weigh 1.0 g of formulation into a 10 mL centrifuge tube.

-

Add 5.0 mL Acetonitrile . Vortex vigorously for 2 minutes to disperse the polymer matrix.

-

Sonicate for 10 minutes (maintain temp < 25°C).

-

Centrifuge at 4000 rpm for 10 minutes.

-

Filter supernatant through a 0.22 µm PTFE filter into an HPLC vial.

-

Protocol B: LC-MS/MS (Trace Analysis & ID)

Purpose: Confirmation of identity and quantification at levels < 0.05% (LOQ).

Mass Spectrometry Settings

-

Ionization: ESI Positive Mode (

) -

Source Temp: 350°C

-

Capillary Voltage: 3.5 kV

MRM Transitions (Multiple Reaction Monitoring)

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Note |

| Loteprednol Etabonate | 467.2 | 359.2 | 15 | Loss of chloromethyl ester & side chain |

| 17-Methoxycarbonyl Impurity | 453.2 | 359.2 | 15 | Mass shift (-14 Da) confirms methyl group |

| PJ-91 (Metabolite) | 417.2 | 359.2 | 18 | Inactive metabolite reference |

Note: The product ion 359.2 corresponds to the common steroid core structure after losing the C17 ester functionality.

Method Validation Parameters (Self-Validating System)

To ensure trustworthiness, the method must pass the following System Suitability Tests (SST) before every run.

System Suitability Criteria

-

Resolution (

): The resolution between Loteprednol Etabonate and 17-Methoxycarbonyl Loteprednol must be > 1.5 . -

Tailing Factor (

): 0.8 < T < 1.2 for the parent peak. -

Precision: %RSD of 6 replicate injections of the standard < 2.0%.

Linearity & Range

-

Range: 0.05% to 1.0% of target concentration (500 µg/mL).

-

Acceptance:

.[8]

Specificity (Degradation Pathway)

The method must distinguish the target impurity from common degradants.

Caption: Degradation vs. Impurity pathways. The target impurity is a synthetic artifact, distinct from hydrolytic metabolites PJ-91/PJ-90.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Co-elution of Impurity & Parent | Insufficient selectivity. | Switch to a Phenyl-Hexyl column. Lower gradient slope (e.g., 0.5% B/min). |

| Impurity Peak Growth | Sample preparation artifact. | STOP using Methanol. Ensure diluent is 100% Acetonitrile. Check if sample was exposed to heat. |

| Peak Tailing | Secondary silanol interactions. | Ensure mobile phase contains 0.1% Formic Acid.[8] Use end-capped columns. |